molecular formula C17H22N4O5 B13731137 1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one CAS No. 337910-14-2

1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one

Cat. No.: B13731137
CAS No.: 337910-14-2
M. Wt: 362.4 g/mol
InChI Key: JVAILULNFTYIAC-UHFFFAOYSA-N
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Description

1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one is a complex organic compound that features a piperidine ring, a benzimidazole core, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved using Boc anhydride in the presence of a base.

    Synthesis of the Benzimidazole Core: The benzimidazole core is synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

    Nitration: The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Acidic Conditions: Trifluoroacetic acid (TFA) for Boc deprotection.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Deprotected Amines: Removal of the Boc group yields free amines.

Scientific Research Applications

1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-thione: Similar structure but with a thione group instead of a carbonyl group.

    1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-amine: Similar structure but with an amino group instead of a carbonyl group.

Uniqueness

1-(1-Boc-piperidin-4-yl)-5-nitro-1,3-dihydro-1H-benzoimidazol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc-protected piperidine ring and the nitro group makes it a versatile intermediate for further chemical modifications.

Properties

CAS No.

337910-14-2

Molecular Formula

C17H22N4O5

Molecular Weight

362.4 g/mol

IUPAC Name

tert-butyl 4-(5-nitro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22N4O5/c1-17(2,3)26-16(23)19-8-6-11(7-9-19)20-14-5-4-12(21(24)25)10-13(14)18-15(20)22/h4-5,10-11H,6-9H2,1-3H3,(H,18,22)

InChI Key

JVAILULNFTYIAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)[N+](=O)[O-])NC2=O

Origin of Product

United States

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